molecular formula C10H9F3O B117220 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone CAS No. 155628-01-6

1-(3-Ethylphenyl)-2,2,2-trifluoroethanone

Cat. No. B117220
M. Wt: 202.17 g/mol
InChI Key: PJSYSOFHIVILHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylphenyl)-2,2,2-trifluoroethanone, also known as EFPE, is a chemical compound used in scientific research for various purposes. It belongs to the class of ketones and has a molecular formula of C10H9F3O. EFPE is a white crystalline solid with a melting point of 52-53°C and a boiling point of 155-156°C.

Mechanism Of Action

The mechanism of action of 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is not well understood. However, it is known to interact with various biological targets, including ion channels, enzymes, and receptors. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, and to activate the TRPA1 ion channel, which is involved in pain sensation.

Biochemical And Physiological Effects

1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anticonvulsant activities. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, and to affect the activity of ion channels and receptors involved in pain sensation.

Advantages And Limitations For Lab Experiments

1-(3-Ethylphenyl)-2,2,2-trifluoroethanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research involving 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone, including the development of new synthetic methods for 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone and its derivatives, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications in various diseases, including pain, inflammation, and epilepsy. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone and its derivatives.

Synthesis Methods

1-(3-Ethylphenyl)-2,2,2-trifluoroethanone can be synthesized using various methods, including Friedel-Crafts acylation, Claisen condensation, and Michael addition. The most commonly used method is Friedel-Crafts acylation, which involves the reaction of ethylbenzene with trifluoroacetyl chloride in the presence of aluminum chloride as a catalyst.

Scientific Research Applications

1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is used in scientific research for various purposes, including as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a probe in biochemical and physiological studies. 1-(3-Ethylphenyl)-2,2,2-trifluoroethanone is also used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of complex organic molecules.

properties

CAS RN

155628-01-6

Product Name

1-(3-Ethylphenyl)-2,2,2-trifluoroethanone

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-(3-ethylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H9F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h3-6H,2H2,1H3

InChI Key

PJSYSOFHIVILHS-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)C(=O)C(F)(F)F

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C(F)(F)F

synonyms

Ethanone, 1-(3-ethylphenyl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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